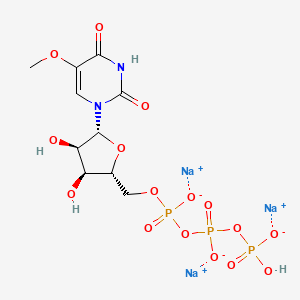
Acetyl coenzyme A (trilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl coenzyme A (trilithium) is a trilithium salt form of acetyl coenzyme A, a crucial molecule in metabolism. It plays a significant role in various biochemical processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . The molecular formula for acetyl coenzyme A (trilithium) is C23H35N7O17P3SLi3, and it has a molecular weight of 827.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A (trilithium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields a product suitable for various biochemical applications.
Industrial Production Methods
In industrial settings, the production of acetyl coenzyme A (trilithium) follows similar enzymatic processes but on a larger scale. The use of bioreactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:
Oxidation: Involved in the tricarboxylic acid cycle, where it is oxidized to produce energy.
Reduction: Participates in the reduction of fatty acids during their synthesis.
Substitution: Acts as a carrier of acyl groups in enzymatic reactions, facilitating the transfer of acetyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A (trilithium) include:
Acetyl phosphate: Used in the enzymatic synthesis of acetyl coenzyme A.
Phosphotransacetylase: An enzyme that catalyzes the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A (trilithium) include:
Acetylated proteins: Formed during the acetylation of proteins, a crucial post-translational modification.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the tricarboxylic acid cycle.
Scientific Research Applications
Acetyl coenzyme A (trilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly those involving acetyl group transfers.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and cancer.
Industry: Utilized in the production of various biochemical products, including fatty acids and steroids.
Mechanism of Action
Acetyl coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups in enzymatic reactions. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acetyl groups to target molecules . This process is crucial for the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the acetylation of proteins .
Comparison with Similar Compounds
Similar Compounds
Coenzyme A (trilithium): Similar in structure but lacks the acetyl group, making it less versatile in acetyl transfer reactions.
Acetyl coenzyme A (sodium): Similar in function but uses sodium ions instead of lithium, which may affect its solubility and stability.
Uniqueness
Acetyl coenzyme A (trilithium) is unique due to its trilithium salt form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in biochemical applications where high purity and stability are required .
Properties
Molecular Formula |
C23H35Li3N7O17P3S |
|---|---|
Molecular Weight |
827.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |
InChI Key |
FTRFBNATWBKIQU-JHJDYNLLSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)







![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
